Phosphorous acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

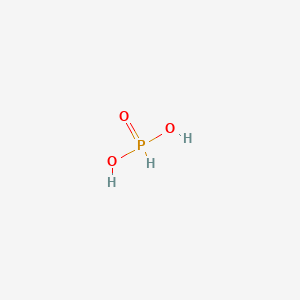

Structure

3D Structure

Properties

IUPAC Name |

phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h4H,(H2,1,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLZXFCXXLZCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2[HPO3], H3PO3, H3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | PHOSPHOROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | phosphorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31669-80-4 | |

| Details | Compound: Phosphonic acid, homopolymer | |

| Record name | Phosphonic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31669-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

81.996 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorous acid appears as a white or yellow crystalline solid (melting point 70.1 deg C) or a solution of the solid. Density 1.651 g /cm3. Contact may severely irritate skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid; Pellets or Large Crystals, White or yellowish solid; Very hygroscopic; [Hawley] White odorless crystalline solid; [MSDSonline] | |

| Record name | PHOSPHOROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13598-36-2, 10294-56-1 | |

| Record name | PHOSPHOROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomeric Equilibrium of Phosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of phosphorous acid, a fundamental concept in phosphorus chemistry with implications for various scientific disciplines, including drug development. The document delves into the quantitative aspects of the equilibrium, details the experimental and computational methodologies used for its investigation, and visualizes the core concepts through structured diagrams.

Introduction to this compound Tautomerism

This compound (H₃PO₃) exists in a dynamic equilibrium between two tautomeric forms: the predominant phosphonic acid form, HP(O)(OH)₂, and the minor this compound form, P(OH)₃.[1] The phosphonic acid tautomer is characterized by a tetrahedral phosphorus atom with one phosphoryl (P=O) bond, two hydroxyl (P-OH) groups, and one hydrogen atom directly bonded to the phosphorus atom. In contrast, the this compound tautomer features a pyramidal phosphorus(III) center with three hydroxyl groups and a lone pair of electrons.[2][3]

The equilibrium overwhelmingly favors the phosphonic acid form due to the greater thermodynamic stability of the P=O bond compared to the P-O single bonds.[4] This preference has significant implications for the chemical reactivity and physical properties of this compound and its derivatives. While the P(OH)₃ tautomer is present in extremely low concentrations in the free state, its existence is crucial for understanding certain reaction mechanisms and its stabilization can be achieved through coordination to metal centers.[2][3][5]

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium can be quantified by the equilibrium constant (Keq), which is the ratio of the concentration of the phosphonic acid tautomer to the this compound tautomer. Experimental and computational studies have consistently shown that Keq is very large, indicating a strong preference for the phosphonic acid form.

Table 1: Equilibrium Constants for the Tautomerism of this compound and its Ethyl Esters

| Compound | Tautomeric Equilibrium | Equilibrium Constant (Keq) | Reference |

| This compound | P(OH)₃ ⇌ HP(O)(OH)₂ | 1010.3 | [6][7] |

| Monoethyl phosphite | P(OEt)(OH)₂ ⇌ HP(O)(OEt)(OH) | 108.7 | [6][7] |

| Diethyl phosphite | P(OEt)₂(OH) ⇌ HP(O)(OEt)₂ | 107.2 | [6][7] |

The equilibrium is influenced by several factors, including the electronic nature of the substituents on the phosphorus atom and the surrounding solvent medium. Electron-withdrawing groups can increase the stability of the trivalent P(III) form, thereby shifting the equilibrium.[4][8] Furthermore, the pentavalent phosphonic acid form is generally more stable in solvents with higher relative permittivity.[4]

Experimental Methodologies for Studying Tautomerism

The investigation of the tautomeric equilibrium of this compound and its derivatives relies on a combination of spectroscopic and synthetic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P and ¹H NMR, is a powerful tool for the direct observation and quantification of the tautomers in solution.[9][10]

-

³¹P NMR Spectroscopy: The phosphorus atom in the two tautomers resides in distinct chemical environments, leading to different chemical shifts in the ³¹P NMR spectrum. The tetracoordinate phosphorus in the phosphonic acid form typically resonates at a different frequency compared to the tricoordinate phosphorus in the this compound form. Integration of the respective signals allows for the determination of the relative concentrations of the two tautomers and thus the equilibrium constant.[10]

-

¹H NMR Spectroscopy: The hydrogen atom directly bonded to the phosphorus in the phosphonic acid tautomer exhibits a characteristic large coupling constant (¹JP-H) in the ¹H NMR spectrum, which is absent for the P(OH)₃ tautomer.[2] This distinct feature can be used to identify and quantify the phosphonic acid form.

Experimental Protocol: NMR Analysis of this compound Tautomerism

-

Sample Preparation: Dissolve a precisely weighed amount of the phosphorus compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ³¹P and ¹H NMR spectra on a high-resolution NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used as a reference (δ = 0 ppm).[10] Proton decoupling is often employed in ³¹P NMR to simplify the spectra.[10]

-

Spectral Analysis:

-

Identify the distinct signals corresponding to the phosphonic acid and this compound tautomers in the ³¹P NMR spectrum.

-

In the ¹H NMR spectrum, identify the signal for the P-H proton and measure its coupling constant.

-

Integrate the areas of the corresponding peaks to determine the relative molar ratio of the tautomers.

-

-

Equilibrium Constant Calculation: Calculate the equilibrium constant (Keq) from the ratio of the integrated peak areas.

Raman Spectroscopy

Raman spectroscopy is another valuable technique for studying the vibrational modes of molecules and can be used to differentiate between the tautomers of this compound.[11][12][13] The P=O stretching vibration in the phosphonic acid tautomer gives rise to a characteristic strong Raman band, which is absent in the spectrum of the P(OH)₃ tautomer. Quantitative Raman measurements can be employed to monitor the concentration of each species in solution.[13][14]

Experimental Protocol: Raman Spectroscopic Analysis

-

Sample Preparation: Prepare aqueous solutions of this compound at various concentrations.

-

Data Acquisition: Acquire Raman spectra using a Raman spectrometer with a suitable laser excitation wavelength.

-

Spectral Analysis:

-

Identify the characteristic Raman bands for the P=O stretching mode of the phosphonic acid tautomer and other vibrational modes of both tautomers.

-

Correlate the intensity of the characteristic bands with the concentration of the respective tautomer.

-

-

Quantitative Analysis: Use chemometric methods or calibration curves to determine the concentrations of each tautomer and calculate the equilibrium constant.[11]

Stabilization of the Minor Tautomer

Due to the extremely low concentration of the P(OH)₃ tautomer at equilibrium, its direct characterization is challenging. A common experimental strategy is to stabilize this minor tautomer by coordination to a transition metal center.[2][3][5] The lone pair of electrons on the phosphorus(III) atom of P(OH)₃ makes it a good ligand for soft metal ions. The resulting metal complexes can be isolated and characterized by various techniques, including X-ray crystallography and NMR spectroscopy, providing definitive evidence for the existence of the P(OH)₃ tautomer.[2][3]

Computational Investigations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying the tautomerism of phosphorus compounds.[4][8][15] These methods allow for the calculation of the relative energies of the tautomers, the energy barrier for their interconversion, and the influence of substituents and solvents on the equilibrium.[4]

Computational Protocol: DFT Study of Tautomerism

-

Model Building: Construct the 3D structures of the phosphonic acid and this compound tautomers in silico.

-

Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[4]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔG).

-

Transition State Search: Locate the transition state for the intramolecular proton transfer between the two tautomers to calculate the activation energy barrier for the interconversion.

-

Solvent Effects: Incorporate the effects of different solvents using implicit solvent models, such as the Polarizable Continuum Model (PCM), to study the solvent dependency of the equilibrium.[4][8]

Visualizing the Core Concepts

Tautomeric Equilibrium of this compound

Caption: The tautomeric equilibrium of this compound, heavily favoring the phosphonic acid form.

Experimental Workflow for Tautomerism Analysis

Caption: A generalized workflow for the experimental analysis of this compound tautomerism.

Relevance in Drug Development

Tautomerism is a critical consideration in drug discovery and development as different tautomers of a drug molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and pKa.[16][17][18] These differences can, in turn, affect the pharmacokinetic and pharmacodynamic profiles of a drug candidate, influencing its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.[17][18]

While phosphonic acids are utilized in drug design, for instance, as stable analogues of phosphate (B84403) esters in bioactive molecules, a thorough understanding of their tautomeric behavior is essential.[19] Although the P(OH)₃ tautomer is minor, its potential role in specific biological interactions or metabolic pathways cannot be entirely dismissed without investigation. Furthermore, the synthesis and reactivity of phosphonate-containing drug candidates are directly governed by the principles of this compound tautomerism.

Conclusion

The tautomeric equilibrium of this compound is a well-established phenomenon, with the phosphonic acid form being overwhelmingly predominant. The quantitative understanding of this equilibrium is crucial and has been elucidated through a combination of experimental techniques, primarily NMR and Raman spectroscopy, and computational methods. While the minor this compound tautomer is elusive in its free form, its existence and reactivity can be probed through its stabilization in metal complexes. For researchers in drug development, a fundamental grasp of this tautomerism is important for the rational design and synthesis of phosphorus-containing therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 11. Raman Spectroscopy Coupled with Chemometric Analysis for Speciation and Quantitative Analysis of Aqueous Phosphoric Acid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Raman- and infrared-spectroscopic investigations of dilute aqueous phosphoric acid solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. kirj.ee [kirj.ee]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. chemrxiv.org [chemrxiv.org]

- 18. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Phosphorous Acid and Phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural and chemical distinctions between phosphorous acid and phosphonic acid. A thorough understanding of their tautomeric relationship, bonding characteristics, and acidic properties is crucial for their application in chemical synthesis and drug development. This document offers a detailed comparison, supported by quantitative data, experimental protocols, and visual representations to facilitate a deeper understanding of these important phosphorus oxoacids.

Unraveling the Nomenclature and Tautomerism

A frequent point of confusion, the terms "this compound" and "phosphonic acid" are often used interchangeably, yet they represent two distinct tautomeric forms of the same compound with the chemical formula H₃PO₃. The IUPAC nomenclature designates the trihydroxy form, P(OH)₃, as this compound and the dihydroxy form, HP(O)(OH)₂, as phosphonic acid.[1]

The equilibrium between these two tautomers lies heavily in favor of the phosphonic acid form, which is the stable, isolable compound. The this compound tautomer, P(OH)₃, is extremely short-lived and immediately tautomerizes to the more stable phosphonic acid.[1] This stability is attributed to the greater strength of the P=O double bond compared to a P-O single bond. While the this compound form is elusive in its free state, it can be stabilized as a ligand in coordination complexes.

Structural and Bonding Characteristics

The fundamental difference between the two tautomers lies in the connectivity of the hydrogen atoms. In the major phosphonic acid form, one hydrogen atom is directly bonded to the central phosphorus atom, while the other two are bonded to oxygen atoms. In contrast, the minor this compound form has all three hydrogen atoms attached to oxygen atoms. This structural variance has profound implications for their chemical properties, most notably their acidity.

The geometry of phosphonic acid is tetrahedral around the central phosphorus atom.[2] The presence of a direct P-H bond is a key feature that distinguishes it from phosphoric acid (H₃PO₄).

Quantitative Structural Data

The following table summarizes key quantitative data related to the structure and properties of phosphonic acid, with phosphoric acid included for comparative purposes.

| Property | Phosphonic Acid (HP(O)(OH)₂) | Phosphoric Acid (H₃PO₄) |

| Bond Lengths (Å) | ||

| P=O | ~1.47 - 1.48 | ~1.50 |

| P-OH | ~1.54 | ~1.57 |

| P-H | ~1.32 | N/A |

| Bond Angles (°) | ||

| O=P-OH | ~114 | ~108 |

| HO-P-OH | ~102 | ~109.5 |

| H-P=O | ~116 | N/A |

| H-P-OH | ~106 | N/A |

| Acidity (pKa) | ||

| pKa₁ | 1.3 - 2.0 | 2.12 |

| pKa₂ | 6.7 | 7.21 |

| pKa₃ | N/A | 12.67 |

Tautomeric Equilibrium of this compound

The tautomeric relationship between this compound and phosphonic acid is a critical concept. The following diagram illustrates this equilibrium, which overwhelmingly favors the phosphonic acid form.

Experimental Protocols

Synthesis of this compound (Phosphonic Acid) via Hydrolysis of Phosphorus Trichloride (B1173362)

This protocol describes the laboratory-scale synthesis of this compound by the controlled hydrolysis of phosphorus trichloride.[1][2][3][4]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice-water bath

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

Procedure:

-

Set up a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer in a fume hood.

-

Place the flask in an ice-water bath to maintain a low temperature.

-

Carefully add a small amount of concentrated hydrochloric acid to the flask. This helps to control the initial vigorous reaction.

-

Slowly add phosphorus trichloride from the dropping funnel to the stirred, cooled hydrochloric acid. The addition should be dropwise to manage the exothermic reaction and prevent excessive fuming.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture under reflux for a period to ensure the hydrolysis is complete.

-

The resulting solution is an aqueous solution of this compound and hydrochloric acid. To isolate the this compound, the hydrochloric acid and water can be removed by vacuum distillation. The remaining viscous liquid or white solid is this compound (phosphonic acid).

Safety Precautions: Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Synthesis of an Alkyl Phosphonic Acid

This protocol outlines a general method for the synthesis of an alkyl phosphonic acid from an alkyl halide.[5][6]

Materials:

-

Alkyl halide (e.g., bromoethane)

-

Triethyl phosphite

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Michaelis-Arbuzov Reaction: In a round-bottom flask, react the alkyl halide with an excess of triethyl phosphite. The reaction is typically heated to initiate the rearrangement of the intermediate phosphonium (B103445) salt to the diethyl alkylphosphonate.

-

Hydrolysis: After the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture under reflux for several hours to hydrolyze the phosphonate (B1237965) ester to the corresponding phosphonic acid.

-

After cooling, the product can be isolated. Depending on the properties of the specific phosphonic acid, this may involve crystallization, extraction, or other purification techniques.

Determination of pKa Values of Phosphonic Acid by Potentiometric Titration

This protocol describes the determination of the two pKa values of phosphonic acid using potentiometric titration with a standard solution of sodium hydroxide (B78521).[7][8][9][10]

Materials:

-

Phosphonic acid solution of known approximate concentration

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the phosphonic acid solution into a beaker and add a magnetic stir bar.

-

Fill the buret with the standardized NaOH solution and record the initial volume.

-

Immerse the pH electrode in the phosphonic acid solution and begin stirring.

-

Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition. As the pH begins to change more rapidly, decrease the volume of the increments.

-

Continue the titration well past the second equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the volume of NaOH at the first and second equivalence points from the inflection points of the curve. A first or second derivative plot can aid in the precise determination of the equivalence points.

-

The pKa₁ is the pH at the half-equivalence point of the first proton, which corresponds to half the volume of NaOH required to reach the first equivalence point.

-

The pKa₂ is the pH at the half-equivalence point of the second proton, which is the midpoint volume between the first and second equivalence points.

Analysis by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds.[11][12][13][14]

Sample Preparation:

-

Dissolve a few milligrams of the phosphorus-containing compound (e.g., synthesized phosphonic acid) in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.

-

The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

Instrumental Analysis:

-

Acquire the ³¹P NMR spectrum. Spectra are typically recorded with proton decoupling to simplify the spectrum to single sharp peaks for each unique phosphorus environment.

-

The chemical shifts are referenced to an external standard, usually 85% phosphoric acid, which is assigned a chemical shift of 0 ppm.

-

For phosphonic acid, a characteristic doublet (due to P-H coupling) will be observed in the proton-coupled spectrum. In the proton-decoupled spectrum, this will collapse into a singlet. The chemical shift is indicative of the electronic environment of the phosphorus atom.

Conclusion

The distinction between this compound and its stable tautomer, phosphonic acid, is a cornerstone of phosphorus chemistry. Their unique structural features, particularly the direct P-H bond in phosphonic acid, dictate their reactivity and acidity. For researchers in synthetic chemistry and drug development, a precise understanding of their structure, properties, and synthesis is paramount for the successful design and implementation of novel chemical entities. This guide provides the foundational knowledge and practical protocols to facilitate further exploration and application of these versatile compounds.

References

- 1. quora.com [quora.com]

- 2. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 5. CN101429214B - Process for producing alkyl phosphonic acid - Google Patents [patents.google.com]

- 6. US6420598B1 - Process for preparing alkylphosphonic acids - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pligon.scribnotes.com [pligon.scribnotes.com]

- 9. RPubs - Binding Analysis of Diprotic Acid Titration [rpubs.com]

- 10. carbon.indstate.edu [carbon.indstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Acid Dissociation Constants of Phosphorous Acid (H₃PO₃)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the acid dissociation constants of phosphorous acid (H₃PO₃), also known as phosphonic acid. It includes quantitative data, detailed experimental protocols for pKa determination, and visualizations of the dissociation pathway and experimental workflows.

Overview of this compound (H₃PO₃)

This compound (H₃PO₃) is a diprotic acid, meaning it can donate two protons (H⁺) in a stepwise manner.[1][2] This is a crucial distinction, as its chemical formula might suggest it is triprotic. However, the hydrogen atom bonded directly to the central phosphorus atom is not readily ionizable.[1] The structure is more accurately represented as HP(O)(OH)₂, which clearly shows two acidic hydroxyl groups and one non-acidic P-H bond.[1] Its diprotic nature governs its behavior in solution and the characteristics of its titration curve.

Acid Dissociation Constant (pKa) Values

The dissociation of this compound occurs in two distinct steps, each with a corresponding acid dissociation constant (Ka) and its logarithmic counterpart (pKa). The pKa value is the pH at which the concentrations of the acid and its conjugate base are equal.

The quantitative values for the acid dissociation constants of H₃PO₃ at or near 25°C are summarized in the table below.

| Dissociation Step | Equilibrium Reaction | Ka Value | pKa Value |

| First (pKa₁) | H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | 5.0 x 10⁻² | ~1.3 |

| Second (pKa₂) | H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | 2.0 x 10⁻⁷ | ~6.7 |

| Data sourced from multiple references.[1][3][4][5] |

The first dissociation produces the hydrogen phosphite (B83602) ion (H₂PO₃⁻), and the second dissociation yields the phosphite ion (HPO₃²⁻).[1]

Experimental Protocol for pKa Determination

The pKa values of weak acids like this compound are commonly determined experimentally using potentiometric titration.[6][7] This method involves monitoring the pH of the acid solution as a strong base is added incrementally.

Principle

A solution of the weak acid is titrated with a strong base of known concentration. The pH is measured after each addition of the titrant. By plotting the pH versus the volume of base added, a titration curve is generated. For a diprotic acid, this curve will show two equivalence points and two half-equivalence points. The pH at each half-equivalence point is equal to the pKa for that dissociation step.[6]

Materials and Equipment

-

This compound (H₃PO₃)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers and volumetric flasks

-

Distilled or deionized water

Procedure

-

Preparation of the Analyte: Prepare a solution of this compound of known concentration (e.g., 0.05 M) by accurately weighing the solid acid and dissolving it in a known volume of deionized water in a volumetric flask.

-

Titration Setup:

-

Pipette a precise volume (e.g., 25.0 mL) of the H₃PO₃ solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

-

Titration Process:

-

Begin stirring the acid solution at a moderate, constant rate.

-

Record the initial pH of the H₃PO₃ solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size to capture the steep inflection regions around the equivalence points accurately.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the total volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the two equivalence points, which are the points of maximum slope on the curve.

-

The first half-equivalence point occurs at half the volume of NaOH required to reach the first equivalence point. The pH at this volume is equal to pKa₁.

-

The second half-equivalence point occurs at a volume halfway between the first and second equivalence points. The pH at this volume corresponds to pKa₂.

-

Visualizations

Diagrams created using the DOT language provide clear visual representations of the chemical and experimental processes.

Caption: Stepwise dissociation pathway of this compound (H₃PO₃).

Caption: Generalized workflow for pKa determination via potentiometric titration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, `H_3PO_3` is a diprotic acid with `K_a`. values `5 xx 10^(-2) mol L^(-1)` and `2 xx 10 mol L^(-1)` respectively for its two stages. Calculate the pH of a 0.01 M solution of `H_3PO_3` (aq). [allen.in]

- 3. synthetikaeu.com [synthetikaeu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 6. quora.com [quora.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Diprotic Nature of Phosphorous Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diprotic nature of phosphorous acid (H₃PO₃), a compound often misconstrued as triprotic based on its chemical formula. This document will elucidate the structural basis for its diprotic character, present relevant quantitative data, detail experimental protocols for its characterization, and illustrate key concepts through diagrams.

The Structural Anomaly: Why H₃PO₃ is Diprotic

The key to understanding the diprotic nature of this compound lies in its molecular structure. While the formula H₃PO₃ suggests three ionizable protons, spectroscopic and crystallographic evidence confirms the structure is more accurately represented as HP(O)(OH)₂ [1].

-

Two Acidic Protons: The molecule contains two hydroxyl (-OH) groups directly bonded to the central phosphorus atom. The hydrogen atoms in these groups are acidic and can be readily ionized in an aqueous solution[1].

-

One Non-Acidic Proton: The third hydrogen atom is directly bonded to the phosphorus atom (P-H bond). This bond is covalent and not easily ionized, hence this proton is not acidic under normal conditions[1][2].

This compound exists in equilibrium with a minor tautomer, P(OH)₃, which is triprotic. However, the equilibrium lies heavily in favor of the HP(O)(OH)₂ form, making the compound behave as a diprotic acid in practice[2].

Quantitative Data: Dissociation Constants

The stepwise dissociation of this compound can be quantified by its acid dissociation constants (pKa).

| Dissociation Step | pKa Value |

| H₃PO₃(aq) + H₂O(l) ⇌ H₃O⁺(aq) + H₂PO₃⁻(aq) | 1.26–1.3 |

| H₂PO₃⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + HPO₃²⁻(aq) | 6.7 |

Table 1: Acid Dissociation Constants of this compound at 25°C.[2]

The significant difference between the two pKa values indicates a clear separation between the first and second deprotonation events.

Experimental Protocols for Characterization

Potentiometric Titration of this compound

Potentiometric titration is a definitive method to demonstrate the diprotic nature of this compound by observing two distinct equivalence points.

Objective: To determine the pKa values and the number of ionizable protons of this compound.

Materials:

-

This compound solution of unknown concentration

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

pH meter with a glass electrode

-

Burette (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Pipette (10 mL)

-

Distilled water

Procedure:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0 and 7.0.

-

Pipette 10.00 mL of the this compound solution into a 250 mL beaker.

-

Add approximately 40 mL of distilled water to the beaker to ensure the pH electrode is adequately submerged.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is clear of the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin stirring the solution at a moderate, constant speed.

-

Record the initial pH of the this compound solution.

-

Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the burette reading and the pH.

-

As the pH begins to change more rapidly, decrease the increment volume to 0.1 mL or dropwise to accurately determine the equivalence points.

-

Continue the titration until the pH has leveled off after the second equivalence point.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The first and second derivatives of this curve can be plotted to precisely locate the equivalence points.

Expected Results: The titration curve will exhibit two distinct inflection points, corresponding to the neutralization of the two acidic protons. The pKa values can be determined from the pH at the half-equivalence points.

Spectroscopic Analysis

Spectroscopic methods provide direct evidence for the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: The ³¹P NMR spectrum of this compound typically shows a single resonance, a doublet, due to coupling with the directly attached proton. The chemical shift is referenced to 85% phosphoric acid[3][4].

-

¹H NMR: The ¹H NMR spectrum will show two distinct signals. The signal for the acidic protons of the -OH groups will be a broad singlet, while the proton directly bonded to the phosphorus will appear as a doublet due to coupling with the ³¹P nucleus. The large coupling constant is characteristic of a direct P-H bond[5][6].

-

-

Infrared (IR) and Raman Spectroscopy:

-

These vibrational spectroscopy techniques can confirm the presence of key functional groups. A characteristic P-H stretching vibration is typically observed in the range of 2300-2400 cm⁻¹. Additionally, bands corresponding to P=O, P-O, and O-H stretching and bending vibrations will be present, consistent with the HP(O)(OH)₂ structure[7][8].

-

Visualizations

Dissociation Pathway of this compound```dot

Caption: Workflow for the potentiometric titration of this compound.

Role of Phosphite in Biological Systems

While not a direct signaling molecule in the same vein as phosphate, phosphite (the conjugate base of this compound) has been shown to act as a biostimulant in plants. It is not a direct source of phosphorus for nutrition but can enhance root growth and development.[9][10][11]

Caption: Simplified pathway of phosphite as a plant biostimulant.

Conclusion

The diprotic nature of this compound is a fundamental concept rooted in its molecular structure. The presence of two hydroxyl groups and one direct phosphorus-hydrogen bond dictates its acid-base behavior. This guide has provided the theoretical basis, quantitative data, and experimental methodologies to thoroughly understand and verify the diprotic character of this compound, which is crucial for its application in research and development, particularly in the fields of chemistry and agriculture.

References

- 1. Characterization of the ionization of phosphoric acid using Raman spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. euonym.us [euonym.us]

- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 5. organic chemistry - Coupling constant in 1H NMR with phosphorus - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Raman- and infrared-spectroscopic investigations of dilute aqueous phosphoric acid solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. eu.vlsci.com [eu.vlsci.com]

- 10. researchgate.net [researchgate.net]

- 11. A 'growing' role for phosphites in promoting plant growth and development | International Society for Horticultural Science [ishs.org]

Phosphorous Acid: A Comprehensive Technical Guide to pKa Values, Speciation, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physicochemical properties of phosphorous acid, with a focus on its acid dissociation constants (pKa), the resulting speciation in aqueous solutions, and its emerging role in biological signaling pathways. This document is intended to be a valuable resource for professionals in research, science, and drug development who require a detailed understanding of this compound.

Physicochemical Properties and pKa Values

This compound, with the chemical formula H₃PO₃, is a diprotic acid, meaning it can donate two protons (H⁺) in aqueous solutions. It primarily exists in the tautomeric form phosphonic acid, HP(O)(OH)₂, which is the species that undergoes deprotonation. A minor tautomer, P(OH)₃, exists in equilibrium but is not the predominant form.

The acid dissociation constants (pKa) are critical parameters that dictate the degree of ionization of this compound at a given pH. These values are essential for understanding its reactivity, solubility, and interaction with biological systems. The pKa values for this compound are summarized in the table below.

| Dissociation Step | Equilibrium Reaction | pKa Value |

| First Dissociation (pKa₁) | H₃PO₃ ⇌ H₂PO₃⁻ + H⁺ | 1.3 |

| Second Dissociation (pKa₂) | H₂PO₃⁻ ⇌ HPO₃²⁻ + H⁺ | 6.7 |

Table 1: pKa values of this compound at 25°C.

Speciation in Aqueous Solution

The speciation of this compound is directly dependent on the pH of the solution. The Henderson-Hasselbalch equation can be used to predict the relative concentrations of the different ionic species at a given pH. The distribution of these species is crucial for predicting the acid's behavior in various chemical and biological environments.

At a pH below 1.3, the fully protonated form, H₃PO₃, is the dominant species. In the pH range between 1.3 and 6.7, the hydrogen phosphite (B83602) ion, H₂PO₃⁻, is the most abundant species. At a pH above 6.7, the phosphite ion, HPO₃²⁻, becomes the predominant form in the solution.

Experimental Protocols for pKa Determination

The pKa values of weak acids like this compound are typically determined experimentally using potentiometric titration. This method involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH.

Potentiometric Titration Protocol

Objective: To determine the pKa values of this compound by potentiometric titration with a standardized strong base.

Materials:

-

This compound solution of known approximate concentration (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Buret (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Volumetric pipette (25 mL)

-

Distilled or deionized water

Procedure:

-

Preparation:

-

Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

-

Rinse the buret with the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a 250 mL beaker.

-

Add enough distilled water to the beaker to ensure the pH electrode is properly immersed (e.g., 50 mL).

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

-

Titration:

-

Immerse the calibrated pH electrode into the this compound solution, ensuring the bulb is fully submerged and clear of the stir bar.

-

Turn on the magnetic stirrer and adjust to a slow, steady stirring rate.

-

Record the initial pH of the this compound solution.

-

Begin adding the NaOH titrant from the buret in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and then record the total volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size of the titrant (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence points.

-

Continue the titration until the pH has leveled off after the second equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence points, which are the points of steepest inflection on the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve. The peaks of the first derivative curve correspond to the equivalence points.

-

The volume of NaOH at the first equivalence point (Veq1) and the second equivalence point (Veq2) are determined.

-

The pKa₁ is equal to the pH at the half-equivalence point of the first dissociation, which is the pH when the volume of NaOH added is Veq1 / 2.

-

The pKa₂ is equal to the pH at the half-equivalence point of the second dissociation, which is the pH when the volume of NaOH added is (Veq1 + Veq2) / 2.

-

Role in Biological Signaling Pathways

Recent research has highlighted the significant role of phosphite, the conjugate base of this compound, as a signaling molecule in plants. While not a direct source of phosphorus for nutrition, phosphite can act as a biostimulant, influencing plant growth and defense mechanisms.

Phosphite is recognized by plant cells and can interfere with phosphate (B84403) (Pi) signaling pathways. This interference can trigger a range of physiological responses, including enhanced defense against pathogens and modulation of the plant's response to phosphate starvation.

Phosphite-Induced Plant Defense Signaling

Phosphite has been shown to enhance plant resistance to various pathogens. Its mode of action is believed to be twofold: a direct inhibitory effect on some pathogens and an indirect effect through the stimulation of the plant's innate immune system. The indirect mechanism involves the activation of defense-related genes and the production of antimicrobial compounds.

Interference with Phosphate Starvation Response

Phosphite can be taken up by plants through phosphate transporters. Inside the cell, it can interfere with the phosphate starvation response (PSR), a complex signaling network that allows plants to adapt to low phosphate conditions. By mimicking phosphate, phosphite can suppress some of the molecular and developmental responses associated with phosphate starvation. This can have complex effects on plant growth, depending on the phosphate availability in the environment.

This technical guide provides a foundational understanding of the key chemical and biological aspects of this compound. For professionals in drug development and life sciences research, a thorough grasp of its pKa, speciation, and signaling roles is essential for applications ranging from formulation science to the development of novel agricultural products.

An In-depth Technical Guide on the Theoretical vs. Actual Structure of Phosphorous Acid

Abstract

Phosphorous acid (H₃PO₃) presents a classic case in inorganic chemistry where the common name, derived from its formula, belies its true molecular structure. While theoretically plausible as a triprotic acid with the structure P(OH)₃, overwhelming experimental evidence confirms its existence as a diprotic acid with the structure HP(O)(OH)₂. This guide provides a comprehensive examination of the theoretical and actual structures of this compound, detailing the tautomeric relationship between them. It consolidates quantitative structural data from key experimental methodologies, including X-ray crystallography and various spectroscopic techniques. Detailed protocols for these experiments are provided, alongside visualizations of the tautomeric equilibrium and the logical workflow of structural determination to offer a complete technical overview for researchers in the chemical and pharmaceutical sciences.

Introduction: The Structural Dichotomy of this compound

This compound, with the molecular formula H₃PO₃, is a phosphorus oxoacid that serves as an important intermediate in the synthesis of other phosphorus compounds. A superficial interpretation of its formula suggests a trigonal pyramidal structure, P(OH)₃, with a central phosphorus atom bonded to three hydroxyl groups. This "theoretical" structure would classify it as a triprotic acid.

However, extensive experimental analysis reveals a different reality. The predominant and stable form of this compound is a tetrahedral molecule with one hydrogen atom directly bonded to the central phosphorus atom. This "actual" structure, more descriptively written as HP(O)(OH)₂, is named phosphonic acid according to IUPAC nomenclature.[1] The key distinction is that the hydrogen atom bonded directly to phosphorus is not readily ionizable, rendering the acid diprotic, not triprotic.[1]

The Tautomeric Equilibrium

The two forms of H₃PO₃ exist in equilibrium, though it is heavily skewed towards the tetracoordinate phosphonic acid tautomer.[2][3] The trihydroxy form, P(OH)₃, is an extremely minor component in the equilibrium mixture.[1]

Caption: Tautomeric equilibrium of this compound.

The stability of the phosphonic acid form is attributed to the high bond energy of the phosphoryl (P=O) double bond. While the P(OH)₃ tautomer is rare, it can be observed as a ligand in certain transition metal complexes, such as Mo(CO)₅(P(OH)₃).[1][2]

Quantitative Structural Data

Experimental analyses have provided precise measurements of the bond lengths and angles for the stable phosphonic acid tautomer. Data for the theoretical P(OH)₃ form is scarce due to its instability, but computational models and data from its organo-derivatives provide insight.

| Parameter | Actual Structure: HP(O)(OH)₂ | Theoretical Structure: P(OH)₃ | Data Source |

| Geometry | Tetrahedral | Trigonal Pyramidal | X-ray Crystallography[4] |

| P=O Bond Length | 1.47 - 1.48 Å | N/A | X-ray Crystallography[1][4] |

| P-OH Bond Length | 1.54 - 1.55 Å | ~1.57 Å (estimated) | X-ray Crystallography[1][4] |

| P-H Bond Length | ~1.32 Å | N/A | X-ray Crystallography[1] |

| O-P-O Angle | ~114° (involving P=O) | ~96-102° (estimated) | X-ray Crystallography[4] |

| (HO)-P-(OH) Angle | ~102° | N/A | X-ray Crystallography[4] |

| Basicity | Diprotic | Triprotic (theoretically) | Titration, pKa measurement[1] |

| ³¹P NMR Shift | Doublet (due to ¹J P-H coupling) | Singlet | NMR Spectroscopy[5] |

Experimental Protocols for Structural Determination

The definitive structure of this compound has been elucidated through several key experimental techniques. The convergence of evidence from these methods provides an unambiguous confirmation of the HP(O)(OH)₂ structure.

Caption: Workflow of experimental structure determination.

X-ray Crystallography

This technique provides the most direct evidence for the solid-state structure of a molecule.

-

Objective: To determine the precise spatial arrangement of atoms, bond lengths, and bond angles in a crystalline sample.

-

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation from a suitable solvent.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector.

-

Structure Solution: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell.

-

Structure Refinement: A molecular model is fitted to the electron density map. The atomic positions and thermal parameters are refined to achieve the best agreement between the observed and calculated diffraction patterns.

-

-

Key Findings: X-ray diffraction studies of this compound unequivocally show a tetrahedral phosphorus center.[4] They confirm the presence of one short P=O double bond, two longer P-OH single bonds, and, crucially, one P-H bond, consistent with the HP(O)(OH)₂ structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for probing the chemical environment of phosphorus nuclei.

-

Objective: To identify the connectivity of the phosphorus atom, particularly the presence of a directly bonded hydrogen.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signal (Free Induction Decay or FID) is recorded. The spectrum is typically recorded with proton decoupling turned off to observe P-H coupling.

-

Spectral Analysis: The FID is Fourier transformed to produce the NMR spectrum. The chemical shift, multiplicity (splitting pattern), and coupling constant of the ³¹P signal are analyzed.

-

-

Key Findings: The ³¹P NMR spectrum of this compound displays a doublet, not a singlet.[5] This splitting pattern is a result of spin-spin coupling between the phosphorus nucleus (spin I=1/2) and a single, directly attached proton (spin I=1/2). This provides definitive proof of the P-H bond. The spectrum for the theoretical P(OH)₃ tautomer would be a singlet, as the protons are separated from the phosphorus by an oxygen atom, resulting in negligible one-bond coupling.

Vibrational Spectroscopy (Infrared and Raman)

These techniques measure the vibrational frequencies of chemical bonds, which act as fingerprints for specific functional groups.

-

Objective: To detect the characteristic vibrations of the functional groups present in the actual structure, namely P-H and P=O bonds.

-

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet for IR) or in solution.

-

IR Spectroscopy: The sample is irradiated with infrared light, and the absorption of light at specific frequencies corresponding to molecular vibrations is measured.

-

Raman Spectroscopy: The sample is irradiated with a monochromatic laser. The scattered light is collected, and the frequency shifts relative to the incident light, corresponding to vibrational modes, are measured.

-

-

Key Findings: The vibrational spectra of this compound exhibit characteristic absorption/scattering bands that are absent in the theoretical P(OH)₃ structure. These include:

-

A strong stretching vibration (ν) in the region of 2300-2450 cm⁻¹, characteristic of the P-H bond .

-

A strong stretching vibration in the region of 1200-1300 cm⁻¹, characteristic of the P=O double bond . The presence of these two bands provides compelling evidence for the HP(O)(OH)₂ tautomer.

-

Conclusion

While the name "this compound" and the formula H₃PO₃ suggest the theoretical structure P(OH)₃, a rigorous and multi-faceted experimental approach has conclusively established the actual structure as phosphonic acid, HP(O)(OH)₂. The tetrahedral geometry, the presence of a direct P-H bond, and its diprotic nature are all confirmed by X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. The P(OH)₃ tautomer remains a minor, highly unstable species, significant primarily in specific coordination chemistry contexts. This distinction is critical for understanding the reactivity, acidity, and applications of this fundamental phosphorus compound in research and development.

References

phosphorous acid as a Lewis acid in catalysis

An In-depth Technical Guide to Phosphorous-Based Acid Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus-based acids have emerged as a cornerstone of modern asymmetric catalysis, enabling the synthesis of complex chiral molecules with exceptional precision. While the formal definition distinguishes between Lewis and Brønsted acidity, the functional role of these catalysts often converges on the activation of electrophiles—a hallmark of Lewis acid chemistry. This technical guide provides an in-depth exploration of phosphorus-based acid catalysis, with a primary focus on the widely successful and synthetically versatile chiral phosphoric acids (CPAs). We will clarify the concepts of Lewis and Brønsted acidity in the context of phosphorus, detail the catalytic cycles of key transformations relevant to drug development, present quantitative data to showcase their efficacy, and provide detailed experimental protocols for their practical implementation.

Core Concepts: Lewis vs. Brønsted Acidity in Phosphorus Catalysis

In catalytic chemistry, the distinction between Lewis and Brønsted-Lowry acids is fundamental.

-

A Brønsted-Lowry acid is a species that donates a proton (H⁺).[1][2] Phosphoric acid (H₃PO₄) and its organic derivatives are classic examples, facilitating reactions by protonating substrates.[1][3]

-

A Lewis acid is a species that accepts an electron pair to form a new covalent bond.[1][2]

While chiral phosphoric acids (CPAs) are formally Brønsted acids, their catalytic prowess stems from a sophisticated bifunctional nature. The acidic proton activates an electrophile (e.g., an imine) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the Lewis basic phosphoryl oxygen (P=O) can interact with and orient the nucleophile, creating a highly organized, chiral transition state.[4][5] This dual activation model is central to their success.

True phosphorus Lewis acids also exist and are a subject of emerging research.[5][6][7] These can be P(III) species, such as phosphenium cations, or P(V) species that derive their acidity from a low-lying σ* orbital rather than a transferable proton.[6] These advances offer new avenues for metal-free catalysis.[5][6][7] However, for the drug development professional, the most impactful and broadly applied catalysts to date are the BINOL-derived chiral phosphoric acids, which will be the focus of this guide.

Key Catalytic Transformation: Asymmetric Transfer Hydrogenation of Imines

The synthesis of enantioenriched amines is a critical endeavor in pharmaceutical development, as these motifs are ubiquitous in bioactive molecules. Chiral phosphoric acid-catalyzed transfer hydrogenation of imines using a Hantzsch ester as the hydrogen source is a foundational and highly efficient method for this purpose.[8][9]

Reaction Principle and Catalytic Cycle

The reaction proceeds via a well-elucidated catalytic cycle. The chiral phosphoric acid (CPA) catalyst first protonates the imine substrate, forming a chiral ion pair and significantly increasing the imine's electrophilicity. The Hantzsch ester then delivers a hydride to the activated iminium ion, generating the chiral amine product. The deprotonated catalyst is regenerated, completing the cycle.[10][11]

Data Presentation: Substrate Scope and Performance

The transfer hydrogenation is effective for a wide range of ketimines, consistently delivering high yields and excellent enantioselectivities. The sterically demanding (R)-TRIP catalyst is often a superior choice.

| Entry | Imine Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | N-(1-phenylethylidene)aniline | (R)-5f (5) | CH₂Cl₂ | 48 | 94 | 62 | [9] |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | (R)-5f (5) | Toluene | 72 | 92 | 80 | [9] |

| 3 | N-(1-(4-bromophenyl)ethylidene)aniline | (R)-5f (5) | Toluene | 72 | 95 | 82 | [9] |

| 4 | N-(1-p-tolylethylidene)aniline | (R)-5f (5) | Toluene | 72 | 93 | 81 | [9] |

| 5 | N-(1-(naphthalen-2-yl)ethylidene)aniline | (R)-5f (5) | Toluene | 72 | 96 | 86 | [9] |

| 6 | 3,3-difluoro-2-(phenylethynyl)-3H-indole | (S)-CPA-6 (10) | PhCF₃ | 12 | 98 | 95 | [10] |

| 7 | 2-([1,1'-biphenyl]-4-yl)-3,3-difluoro-3H-indole | (S)-CPA-6 (10) | PhCF₃ | 12 | 98 | 96 | [10] |

Catalyst 5f is (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, also known as (R)-TRIP. Catalyst CPA-6 is (S)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Detailed Experimental Protocol

General Procedure for Asymmetric Transfer Hydrogenation of 3,3-Difluoro-3H-indoles.[10]

-

A 4 mL sample vial is charged with the 3,3-difluoro-substituted 3H-indole substrate (0.1 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%), and Hantzsch ester (HE-Et) (0.12 mmol, 1.2 equiv).

-

Trifluorotoluene (PhCF₃, 1.0 mL) is added to the vial.

-

The reaction mixture is stirred at room temperature (approx. 25 °C) for the time specified (typically 12 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the pure chiral difluorinated indoline (B122111) product.

-

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Key Catalytic Transformation: Asymmetric Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation of indoles is a powerful C-C bond-forming reaction for the synthesis of complex indole (B1671886) alkaloids and related pharmaceutical agents. Chiral phosphoric acids catalyze this reaction with high enantioselectivity, particularly with activated electrophiles like nitroalkenes.

Reaction Principle and Transition State Assembly

The catalyst activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, lowering its LUMO and making it more susceptible to attack by the nucleophilic indole. The chiral environment of the catalyst dictates the facial selectivity of the indole's approach, leading to the formation of an enantioenriched product. The transition state is a highly organized ternary complex of the CPA, indole, and the electrophile.

Data Presentation: Substrate Scope and Performance

The reaction is tolerant of various substituents on both the indole and the nitroalkene, including electron-donating and electron-withdrawing groups.

| Entry | Indole Substrate | Electrophile (Nitroalkene) | Catalyst (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Indole | 3,3,3-trifluoro-1-nitroprop-1-ene | (R)-3f (20) | -5 | 92 | 90 | |

| 2 | 5-Methoxyindole | 3,3,3-trifluoro-1-nitroprop-1-ene | (R)-3f (20) | -5 | 95 | 93 | |

| 3 | 5-Bromoindole | 3,3,3-trifluoro-1-nitroprop-1-ene | (R)-3f (20) | -5 | 85 | 88 | |

| 4 | Indole | (E)-1-nitro-4-phenylbut-1-ene | (S)-TRIP (5) | RT | 95 | 90 | [12] |

| 5 | 2-Methylindole | (E)-nitrostyrene | (S)-TRIP (5) | RT | 98 | 97 | [12] |

| 6 | Indole | Chalcone (1,3-diphenylprop-2-en-1-one) | BINOL-PA (10) | RT | 98 | 52 | [13] |

Catalyst 3f is (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. (S)-TRIP is (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Detailed Experimental Protocol

Typical Procedure for the Asymmetric Friedel–Crafts Reaction.

-

Under a nitrogen atmosphere, a solution of the indole substrate (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.04 mmol, 20 mol%) in a solvent mixture of 1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl) and benzene (B151609) (C₆H₆) (0.6 mL / 0.6 mL) is prepared in a dry reaction vessel.

-

The solution is cooled to the specified reaction temperature (e.g., -35 °C).

-

A solution of the fluoroalkylated nitroalkene (0.4 mmol, 2.0 equiv) in the same solvent mixture (0.6 mL / 0.6 mL) is then added slowly over a period of 15 minutes.

-

The resulting solution is warmed to -5 °C and stirred at this temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is quenched and worked up appropriately (e.g., washing with saturated aqueous NaHCO₃ and brine).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired adduct.

-

Enantiomeric excess is determined by chiral HPLC analysis.

Catalyst Synthesis and Preparation Workflow

The accessibility of high-purity catalysts is paramount for reproducible results. The synthesis of (R)-TRIP, a widely used and powerful CPA, involves several key steps starting from commercially available (R)-BINOL. It is crucial to ensure the final product is the free acid, as metal salt impurities can significantly alter or inhibit catalytic activity.

Conclusion

Chiral phosphoric acids represent a mature and powerful class of organocatalysts that functionally mimic Lewis acids by activating a wide array of electrophiles. Their operational simplicity, low catalyst loadings, and ability to operate under mild, non-cryogenic conditions make them highly attractive for applications in industrial and pharmaceutical research. The transformations they enable—including transfer hydrogenations and Friedel-Crafts alkylations—provide direct routes to high-value chiral amines and complex heterocyclic scaffolds. A thorough understanding of their catalytic mechanism, combined with access to detailed and reliable experimental protocols, empowers researchers to leverage these exceptional catalysts for the efficient and stereoselective synthesis of the next generation of therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 5. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. sioc.ac.cn [sioc.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Friedel-Crafts alkylation of indole with chalcones catalyzed by chiral phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electronic Properties of the P-H Bond in Phosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorous acid, systematically named phosphonic acid (H₃PO₃), is a phosphorus oxoacid of significant interest in various chemical and biological fields. Its unique structural feature, the direct phosphorus-hydrogen (P-H) bond, imparts distinct electronic properties that govern its reactivity and function. This technical guide provides a comprehensive analysis of the electronic characteristics of the P-H bond, offering valuable insights for researchers in drug development and other scientific disciplines where the chemical behavior of this compound and its derivatives is critical.

Molecular Structure and Tautomerism

This compound predominantly exists in the phosphonic acid tautomeric form, HP(O)(OH)₂, which features a tetrahedral phosphorus atom. In the solid state, the molecule has a tetrahedral geometry around the central phosphorus atom.[1] It is in equilibrium with a minor tautomer, P(OH)₃, which is referred to as this compound by IUPAC.[1] The equilibrium heavily favors the phosphonic acid form.

Electronic Properties of the P-H Bond

The electronic nature of the P-H bond is central to the chemical behavior of this compound. Its key electronic properties are summarized in the table below.

| Property | Value | Experimental Method |

| Bond Length | 132 pm | Neutron Diffraction |

| Bond Dissociation Energy | 322 kJ/mol | Not specified in retrieved results |

| Vibrational Frequency (P-H stretch) | 2487.5 cm⁻¹ | Infrared Spectroscopy (Argon Matrix) |

| ¹H NMR Chemical Shift | ~7 ppm (doublet) | ¹H NMR Spectroscopy |

| ³¹P-¹H Coupling Constant (¹JP-H) | 600 - 700 Hz | ³¹P NMR Spectroscopy |

Table 1: Summary of Quantitative Data for the P-H Bond in this compound

Bond Length